molecular formula C14H11F2NO2 B5699504 N-[3-(difluoromethoxy)phenyl]benzamide

N-[3-(difluoromethoxy)phenyl]benzamide

Cat. No.: B5699504
M. Wt: 263.24 g/mol
InChI Key: XINFMUFSHSRQAP-UHFFFAOYSA-N
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Description

N-[3-(Difluoromethoxy)phenyl]benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH-) linked to a 3-(difluoromethoxy)phenyl group. This compound is structurally defined by the presence of a difluoromethoxy (-OCF₂H) substituent at the meta position of the phenyl ring, which significantly influences its physicochemical and biological properties. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated or mono-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications .

These include coupling benzoyl chloride derivatives with substituted anilines under nucleophilic acyl substitution conditions, often yielding moderate to high purity products (55–57% yields) .

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-14(16)19-12-8-4-7-11(9-12)17-13(18)10-5-2-1-3-6-10/h1-9,14H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINFMUFSHSRQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)phenyl]benzamide typically involves the reaction of 3-(difluoromethoxy)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The introduction of electron-withdrawing groups (e.g., -NO₂ in 5b1/5b2) lowers melting points compared to non-substituted benzamides, likely due to reduced crystallinity .
  • Heterocyclic additions (e.g., thiazole in or furan in ) enhance target-specific interactions, as seen in anti-LSD1 activity (IC₅₀: 0.12 μM) .

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern critically impacts molecular interactions and pharmacokinetics:

Compound Name Phenyl Ring Substituents LogP* Metabolic Stability Notable Applications Reference
This compound 3-OCF₂H ~2.8† High (due to -OCF₂H) Agrochemistry, drug design
N-(3,4-Difluorophenyl)-3-methylbenzamide 3,4-diF, 3-CH₃ ~3.1 Moderate Not reported
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3-diF, 2-F ~2.5 Low (rapid clearance) Melanoma imaging
N-(4-(2-Aminocyclopropyl)phenyl)benzamide derivatives Variable (e.g., thiophene) 1.8–2.7 High Anticancer agents

Key Observations :

  • Difluoromethoxy (-OCF₂H) substituents improve metabolic stability compared to non-fluorinated analogs (e.g., methoxy -OCH₃) by resisting oxidative degradation .
  • Di-ortho-fluorination (e.g., 2,3-diF in ) reduces steric hindrance, enhancing receptor binding in melanoma imaging agents .

Key Observations :

  • The difluoromethoxy group’s role in biological systems remains underexplored but is hypothesized to enhance blood-brain barrier penetration due to increased lipophilicity .

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